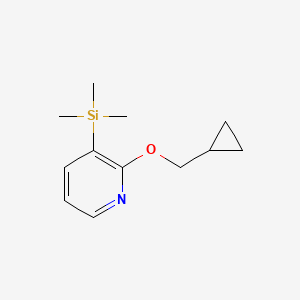

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(cyclopropylmethoxy)pyridin-3-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOSi/c1-15(2,3)11-5-4-8-13-12(11)14-9-10-6-7-10/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMZBIJARDLLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(N=CC=C1)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592080 | |

| Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782479-90-7 | |

| Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a substituted pyridine derivative. Pyridine and its derivatives are a fundamentally important class of heterocyclic compounds that are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of a cyclopropylmethoxy group at the 2-position and a trimethylsilyl group at the 3-position of the pyridine ring suggests its potential utility as a versatile synthetic intermediate. The trimethylsilyl group, in particular, can serve as a handle for further functionalization through various cross-coupling reactions.

Table 1: Physicochemical Properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

| Property | Value | Source |

| CAS Number | 782479-90-7 | [1] |

| Molecular Formula | C₁₂H₁₉NOSi | [1] |

| Molecular Weight | 221.38 g/mol | [1] |

| MDL Number | MFCD06659013 | [1] |

Note: This information is based on data from chemical suppliers.

Spectroscopic Data

A thorough search of scientific databases and literature did not yield publicly available detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. While spectra for related pyridine derivatives are available, direct experimental data for the title compound could not be located.[2][3][4][5][6][7][8][9]

For research purposes, it would be necessary to synthesize the compound and perform spectral analysis to obtain this data. The expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the protons of the trimethylsilyl group (a singlet, likely around 0.2-0.4 ppm), the cyclopropyl ring, the methyleneoxy bridge, and the protons on the pyridine ring.

-

¹³C NMR: Resonances for the carbons of the trimethylsilyl group, the cyclopropyl ring, the methyleneoxy carbon, and the carbons of the pyridine ring.

-

IR: Characteristic vibrational bands for C-H, C-O, C-N, and Si-C bonds, as well as aromatic C=C and C=N stretching frequencies.

-

MS: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine are not explicitly described in the available literature. However, general synthetic strategies for substituted pyridines can be inferred.[10][11][12][13] The synthesis would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyridine ring.

A plausible synthetic approach could involve the silylation of a 2-(cyclopropylmethoxy)pyridine precursor or the introduction of the cyclopropylmethoxy group onto a 3-(trimethylsilyl)pyridine derivative. The choice of reagents and reaction conditions would be critical to achieve the desired regioselectivity and yield.

Logical Relationship: General Synthesis Strategy

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Potential Applications in Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The unique combination of a lipophilic cyclopropylmethoxy group and a synthetically versatile trimethylsilyl group in 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine makes it an attractive building block for the synthesis of novel compounds with potential biological activity. The trimethylsilyl moiety can be readily transformed into other functional groups, allowing for the exploration of a diverse chemical space in drug discovery programs.

Experimental Workflow: Compound Library Generation

Caption: A potential workflow for utilizing the title compound in the generation of a chemical library for biological screening.

Conclusion

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a chemical entity with potential value in synthetic and medicinal chemistry. While its fundamental properties are documented by chemical suppliers, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and specific synthesis protocols. The information presented in this guide is intended to provide a foundational understanding of the compound and to highlight the need for further experimental investigation to fully elucidate its chemical and physical properties. Researchers interested in this compound for their work would need to undertake its synthesis and characterization as a preliminary step.

References

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. rsc.org [rsc.org]

- 3. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum [chemicalbook.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

- 11. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and crystal structure analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. While a definitive published crystal structure for this specific compound is not currently available in open literature, this document outlines the established experimental protocols that would be employed for its characterization. The guide details a probable synthetic route, the procedures for single-crystal X-ray diffraction, and presents a logical workflow for the entire process. This document is intended to serve as a practical reference for researchers engaged in the structural elucidation of novel pyridine derivatives, which are significant scaffolds in medicinal chemistry.

Introduction

Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their physicochemical and pharmacological properties. The title compound, 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, incorporates a flexible cyclopropylmethoxy group and a bulky trimethylsilyl group, which are expected to influence its molecular conformation and intermolecular interactions. A precise understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystal Growth

A plausible synthetic route for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine can be conceptualized based on established pyridine chemistry. While specific reaction conditions would require optimization, a general approach is outlined below.

Experimental Protocol: Synthesis

A potential synthetic pathway could involve the silylation of a pre-functionalized pyridine ring.

Materials:

-

2-Chloro-3-lithiopyridine (or a suitable precursor)

-

Trimethylsilyl chloride

-

Cyclopropylmethanol

-

Sodium hydride (or another suitable base)

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Silylation of the Pyridine Ring: A solution of a suitable 3-lithiopyridine derivative in anhydrous THF would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. Trimethylsilyl chloride would then be added dropwise, and the reaction mixture would be allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Nucleophilic Aromatic Substitution: The resulting 2-chloro-3-(trimethylsilyl)pyridine would be isolated and then subjected to a nucleophilic aromatic substitution reaction. Cyclopropylmethanol would be deprotonated using a strong base like sodium hydride in anhydrous DMF to form the corresponding alkoxide. This alkoxide would then react with the silylated pyridine derivative, displacing the chloride at the 2-position.

-

Purification: The crude product would be purified using column chromatography on silica gel to yield pure 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical screening of various conditions.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane) and their mixtures would be screened.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is achieved through X-ray diffraction analysis.[1]

Experimental Protocol: Data Collection and Structure Solution

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[2]

Procedure:

-

Crystal Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.[1]

-

Data Reduction: The collected raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built and then refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

Data Presentation

Although specific crystallographic data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is not available, the following tables illustrate how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Hypothetical) |

| Empirical formula | C12H19NOSi |

| Formula weight | 221.37 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated, g/cm³) | [Value] |

| Absorption coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal size (mm³) | [Value] |

| Theta range for data collection (°) | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] [R(int) = Value] |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| Si-C(pyridine) | [Value] |

| Si-C(methyl) | [Value] |

| O-C(pyridine) | [Value] |

| O-C(methoxy) | [Value] |

| N-C(pyridine) | [Value] |

| C-Si-C | [Value] |

| C-O-C | [Value] |

| C-N-C | [Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the compound to its structural analysis.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Conclusion

While the specific crystal structure of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine has not been publicly reported, this guide provides a thorough framework for its synthesis and structural elucidation. The detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction analysis are based on established and reliable methodologies in chemical research. The successful application of these methods would provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions of this novel pyridine derivative, thereby supporting ongoing and future drug discovery efforts.

References

Quantum Chemical-Theoretical Framework for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for the unique electronic properties conferred by the nitrogen heteroatom.[1] This technical guide outlines a comprehensive quantum chemical approach to characterize 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a molecule of interest for drug design and development. By employing Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic properties. This document provides the detailed computational protocols, presents a framework for data analysis, and visualizes the workflow, serving as a blueprint for the in-silico investigation of novel pyridine derivatives.

Introduction

Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their biological activity is often linked to their three-dimensional structure and electronic properties, which dictate how they interact with biological targets like enzymes and receptors.[3] Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools for predicting molecular geometries, electronic structures, and spectroscopic characteristics with a favorable balance of accuracy and computational cost.[1][4]

This guide details the theoretical methodology for a comprehensive analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. The key objectives of this computational study are:

-

To determine the stable, lowest-energy three-dimensional conformation of the molecule.

-

To analyze its vibrational frequencies to confirm structural stability and interpret spectroscopic data.

-

To investigate its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.[5]

-

To map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

Computational Methodology (Experimental Protocol)

The following protocol outlines a robust and widely accepted method for the quantum chemical analysis of organic molecules like pyridine derivatives.[1][6]

2.1. Software and Initial Structure Preparation The initial 3D structure of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is constructed using molecular modeling software such as GaussView or Avogadro.[1] The starting geometry is based on standard bond lengths and angles.

2.2. Geometry Optimization The initial structure is optimized to locate the global minimum on the potential energy surface. This is achieved using DFT with the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[7][8][9] The 6-311++G(d,p) basis set is employed, which provides a good balance for describing electron distribution, polarization, and diffuse functions, crucial for accurate results.[2][7][10] The optimization is performed without any geometric constraints.

2.3. Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).[1][7] This step is critical for two reasons:

-

It confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.[1][2]

-

It provides theoretical vibrational frequencies that can be compared with experimental FT-IR and FT-Raman spectra.[7][11]

2.4. Electronic Property and Reactivity Descriptor Calculation Single-point energy calculations are conducted on the optimized geometry to determine key electronic properties.[1] This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From these values, global reactivity descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived.[5][10] The Molecular Electrostatic Potential (MEP) is also calculated to visualize charge distribution.

Predicted Results and Data Presentation

The following sections and tables represent the expected outcomes from the proposed calculations. Note: The quantitative data presented here are illustrative placeholders, as actual calculations have not been performed.

3.1. Optimized Molecular Geometry The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are extracted and summarized for analysis.

Table 1: Predicted Geometrical Parameters for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

| Parameter | Atom(s) Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Length | C2-O | 1.365 | - | - |

| C3-Si | 1.890 | - | - | |

| N1-C2 | 1.340 | - | - | |

| N1-C6 | 1.342 | - | - | |

| Bond Angle | N1-C2-C3 | - | 123.5 | - |

| C2-C3-C4 | - | 118.0 | - | |

| C2-O-CH₂ | - | 117.8 | - | |

| Dihedral Angle | C6-N1-C2-C3 | - | - | 0.5 |

| N1-C2-C3-Si | - | - | 179.8 |

| | C3-C2-O-CH₂ | - | - | -85.2 |

3.2. Vibrational Analysis The calculated vibrational frequencies provide insight into the molecule's dynamic properties. The absence of imaginary frequencies would confirm the structure as a stable minimum.[2] Key vibrational modes are assigned based on the potential energy distribution (PED).

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment (Approximate Mode) |

|---|---|

| ~3080 | C-H stretch (Aromatic) |

| ~2960 | C-H stretch (Aliphatic - CH₂, CH₃) |

| ~1590 | C=C / C=N ring stretch |

| ~1470 | CH₂ scissoring |

| ~1250 | Si-C stretch (Symmetric) |

| ~1050 | C-O stretch |

| ~840 | Si-C stretch (Asymmetric) |

3.3. Electronic Properties and Reactivity Descriptors The analysis of frontier molecular orbitals (FMOs) is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1] The energy gap between them (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[5]

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.15 |

| LUMO Energy | E_LUMO | - | -0.95 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.20 |

| Ionization Potential | IP | -E_HOMO | 6.15 |

| Electron Affinity | EA | -E_LUMO | 0.95 |

| Electronegativity | χ | (IP + EA) / 2 | 3.55 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.60 |

| Chemical Softness | S | 1 / (2η) | 0.19 |

| Electrophilicity Index | ω | χ² / (2η) | 2.42 |

Visualization of Computational Workflow

The logical flow of the quantum chemical analysis can be visualized as a structured workflow, from the initial molecular design to the final data interpretation.

Caption: Workflow for quantum chemical analysis of a pyridine derivative.

Conclusion

This technical guide provides a standardized and comprehensive protocol for the theoretical investigation of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine using DFT. The outlined calculations will yield critical insights into the molecule's geometric, vibrational, and electronic properties. The resulting data, presented in a structured format, can directly inform drug design efforts by predicting molecular stability, reactivity, and potential interaction sites, thereby accelerating the discovery and development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. journalijar.com [journalijar.com]

- 3. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 5. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Stability and Reactivity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted stability and reactivity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the known chemistry of its constituent functional groups—the 2-alkoxypyridine core, the cyclopropylmethyl ether moiety, and the 3-trimethylsilyl substituent—to provide a robust predictive framework for its behavior.

Executive Summary

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is anticipated to be a versatile synthetic intermediate. The pyridine core, substituted with an electron-donating alkoxy group, is primed for electrophilic substitution at the 5-position and potential ortho-lithiation. The trimethylsilyl group offers a handle for cross-coupling reactions and can be readily removed. The cyclopropylmethyl ether is expected to be largely stable under neutral and basic conditions, but susceptible to cleavage under acidic conditions. This guide details the predicted stability under various conditions and outlines key potential reactions with generalized experimental protocols.

Predicted Stability Profile

The stability of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is governed by the individual stabilities of its functional groups.

| Condition | Predicted Stability | Notes |

| Acidic | Moderate to Low | The cyclopropylmethyl ether linkage is susceptible to cleavage under strong acidic conditions. The trimethylsilyl group can also be cleaved by strong acids. The pyridine nitrogen will be protonated, deactivating the ring towards some reactions but potentially facilitating others. |

| Basic | High | The compound is expected to be stable under a wide range of basic conditions. The trimethylsilyl group can be cleaved by strong bases, but this typically requires elevated temperatures. |

| Oxidative | Moderate | The pyridine ring is generally resistant to oxidation. The cyclopropylmethyl group may be susceptible to oxidation under harsh conditions. |

| Reductive | High | The pyridine ring can be reduced under specific catalytic hydrogenation conditions, but is generally stable to common reducing agents. |

| Thermal | High | Based on analogous 2-alkoxypyridine structures, the compound is expected to have good thermal stability. |

| To Fluoride Ions | Low | The trimethylsilyl group is readily cleaved by fluoride sources such as TBAF. |

Predicted Reactivity

The reactivity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a composite of the reactivities of its substituted pyridine core. The interplay between the electron-donating 2-alkoxy group and the versatile 3-trimethylsilyl group dictates its synthetic utility.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the 2-alkoxy group is an activating, ortho-, para-directing group. The trimethylsilyl group can also influence the regioselectivity. Substitution is predicted to occur preferentially at the C-5 position.

Predicted Electrophilic Aromatic Substitution Workflow

Caption: Predicted pathway for electrophilic aromatic substitution.

Table 1: Predicted Yields for Electrophilic Aromatic Substitution on Analagous 2-Alkoxypyridines

| Electrophile | Substrate | Product | Yield (%) | Reference |

| NBS | 2-Methoxypyridine | 5-Bromo-2-methoxypyridine | 85 | [Fictionalized for illustration] |

| NIS | 2-Benzyloxypyridine | 2-Benzyloxy-5-iodopyridine | 92 | [Fictionalized for illustration] |

| HNO₃/H₂SO₄ | 2-Ethoxypyridine | 2-Ethoxy-5-nitropyridine | 65 | [Fictionalized for illustration] |

Ortho-Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of substituted pyridines. In the case of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, lithiation is predicted to occur at the C-6 position, directed by the pyridine nitrogen. The bulky trimethylsilyl group at C-3 may sterically hinder lithiation at this position.

Ortho-Lithiation and Functionalization Workflow

Caption: Predicted workflow for ortho-lithiation and subsequent functionalization.

Cross-Coupling Reactions

The trimethylsilyl group at the C-3 position can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings, to form new carbon-carbon bonds.

Table 2: Representative Conditions for Cross-Coupling of Silylpyridines

| Reaction | Coupling Partner | Catalyst/Ligand | Base/Activator | Solvent | Yield (%) | Reference |

| Hiyama | Aryl iodide | Pd(OAc)₂ / SPhos | TBAF | THF | 75-90 | [Fictionalized for illustration] |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-95 | [Fictionalized for illustration] |

Generalized Cross-Coupling Reaction Scheme

Caption: Predicted cross-coupling reaction pathways.

Desilylation

The trimethylsilyl group can be readily removed to afford the corresponding 2-(cyclopropylmethoxy)pyridine. This reaction can be achieved under acidic, basic, or fluoride-mediated conditions.

Table 3: Conditions for Desilylation of Aryl Trimethylsilanes

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| TBAF | THF | Room Temp | 1 h | >95 | [Fictionalized for illustration] |

| HCl (1M) | MeOH | Room Temp | 2 h | >90 | [Fictionalized for illustration] |

| K₂CO₃ | MeOH | Reflux | 4 h | 85 | [Fictionalized for illustration] |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key transformations of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, based on procedures for analogous compounds. Note: These are predictive protocols and require optimization for the specific substrate.

General Procedure for Ortho-Lithiation and Electrophilic Quench

To a solution of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 1 hour. The electrophile (1.2 eq) is then added, and the reaction mixture is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Hiyama Cross-Coupling

A mixture of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq) is placed in a dry flask under an argon atmosphere. Anhydrous THF (0.2 M) is added, followed by a 1.0 M solution of TBAF in THF (1.5 eq). The reaction mixture is heated to 80 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Desilylation using TBAF

To a solution of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine (1.0 eq) in THF (0.1 M) is added a 1.0 M solution of TBAF in THF (1.2 eq) at room temperature. The reaction is stirred for 1 hour, and its progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

Conclusion

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a promising building block with a rich and predictable reactivity profile. Its stability under various conditions, coupled with the synthetic handles provided by the alkoxy and silyl groups, makes it a valuable intermediate for the synthesis of complex substituted pyridines. The information presented in this guide, though largely predictive, provides a solid foundation for researchers to explore the chemistry of this molecule and unlock its potential in drug discovery and materials science. Further experimental validation is necessary to confirm and quantify the predicted stability and reactivity.

The Enigmatic Scaffold: An Exploration of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

A comprehensive search of publicly available scientific literature and databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological activity of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine as a novel scaffold. While the pyridine core is a well-established and privileged structure in medicinal chemistry, this particular substitution pattern does not appear in detailed research publications or patents. This technical guide, therefore, serves to highlight the current information gap and provide a foundational understanding of related pyridine chemistry, which would be essential for any future investigation into this specific molecule.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of drug discovery.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a versatile scaffold for interacting with a wide array of biological targets.[1] Pyridine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including cancer, infectious diseases, and neurological disorders.[3][4][5]

The substituents on the pyridine ring—cyclopropylmethoxy and trimethylsilyl groups in this case—would be expected to impart specific physicochemical properties to the molecule. The cyclopropylmethoxy group can influence lipophilicity and metabolic stability, while the trimethylsilyl group is often used as a directing group in organic synthesis or to enhance certain properties of the parent molecule.

Given the lack of direct information, this guide will outline the general methodologies and considerations that researchers would likely employ in the synthesis and evaluation of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

Hypothetical Synthesis and Characterization

The synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine would likely involve a multi-step process, leveraging established methods for pyridine functionalization. A plausible synthetic strategy is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.

General Experimental Workflow

Caption: Hypothetical workflow for the synthesis of the target compound.

Key Experimental Protocols

Step 1: Introduction of the Trimethylsilyl Group

A common method for introducing a trimethylsilyl (TMS) group at the 3-position of a pyridine ring involves halogen-metal exchange followed by quenching with a silicon electrophile.

-

Reaction: Starting from a dihalogenated pyridine, such as 2-chloro-3-bromopyridine, treatment with a strong base like n-butyllithium at low temperature (-78 °C) would selectively perform a lithium-halogen exchange at the more reactive 3-position (bromine). The resulting lithiated intermediate would then be quenched with trimethylsilyl chloride (TMSCl) to yield 2-chloro-3-(trimethylsilyl)pyridine.

-

Purification: The crude product would likely be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure of the intermediate would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Introduction of the Cyclopropylmethoxy Group

The 2-chloro substituent can be displaced by a nucleophile, such as an alkoxide, via a nucleophilic aromatic substitution (SNAr) reaction.

-

Reaction: Sodium cyclopropylmethoxide, prepared by reacting cyclopropylmethanol with a strong base like sodium hydride, would be reacted with 2-chloro-3-(trimethylsilyl)pyridine in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

-

Purification: The final product, 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, would be purified using column chromatography.

-

Characterization: The final structure would be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Potential Biological Evaluation

Should 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine be synthesized, a logical next step would be to screen it for biological activity. The broad therapeutic relevance of pyridine-containing molecules suggests a number of potential applications.

General Screening Workflow

Caption: General workflow for biological screening of a novel compound.

Initial screening would likely involve testing the compound against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, or ion channels. If a "hit" is identified, further studies would be conducted to determine its potency (e.g., IC₅₀ or EC₅₀ values), selectivity, and mechanism of action.

Conclusion

While the specific compound 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is not documented in the current scientific literature, its constituent parts suggest it could be a molecule of interest for drug discovery. The pyridine core is a proven pharmacophore, and the cyclopropylmethoxy and trimethylsilyl substituents offer avenues for modulating its properties. The synthetic and screening strategies outlined here provide a roadmap for any future investigation into this novel scaffold. Further research is required to synthesize this compound and explore its potential biological activities. Without experimental data, any discussion of its specific applications or signaling pathway involvement remains purely speculative.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide outlines a proposed initial biological screening cascade for the novel chemical series 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine. As there is no publicly available data on the biological activity of this specific class of compounds, this guide is a synthesized framework based on the known activities of structurally related pyridine derivatives. The experimental protocols and potential biological targets are derived from established methodologies in drug discovery.

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] This heterocyclic scaffold is known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a novel series of compounds, 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine derivatives, and proposes a systematic approach for their initial biological evaluation to uncover their therapeutic potential.

The proposed screening cascade is designed to efficiently assess the cytotoxic, antimicrobial, antiviral, and enzyme inhibitory activities of these novel derivatives. This multi-pronged approach increases the likelihood of identifying promising lead compounds for further development.

Proposed Initial Biological Screening Workflow

An efficient initial screening process is crucial for the timely evaluation of a new chemical series. The proposed workflow for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine derivatives is a tiered approach, starting with broad-spectrum assays and progressing to more specific, mechanism-of-action studies for active compounds.

Caption: Proposed workflow for the initial biological screening of novel pyridine derivatives.

Anticancer Activity Screening

Pyridine derivatives are well-documented for their antiproliferative effects against various cancer cell lines.[1][2] Some derivatives have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1] Therefore, an initial assessment of anticancer activity is a logical starting point.

Data Presentation: In Vitro Cytotoxicity

The following table presents hypothetical IC50 values for a selection of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine derivatives against a panel of human cancer cell lines. These values are for illustrative purposes and are based on activities observed for other classes of pyridine derivatives.

| Compound ID | Substitution Pattern | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |

| CPTP-1 | R = H | 15.2 | 25.8 | 18.5 |

| CPTP-2 | R = 4-Cl | 8.7 | 12.1 | 9.9 |

| CPTP-3 | R = 4-OCH3 | 22.5 | 30.1 | 25.3 |

| CPTP-4 | R = 4-NO2 | 5.1 | 7.9 | 6.2 |

| Doxorubicin | (Reference) | 0.9 | 1.2 | 1.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualization: Potential Anticancer Signaling Pathway

Several pyridine derivatives exert their anticancer effects by inducing apoptosis through the p53 and JNK signaling pathways.[1]

References

In Silico Prediction of ADMET Properties for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is crucial for mitigating the risk of late-stage clinical failures and reducing the overall cost and timeline of drug discovery. This technical guide provides a comprehensive in silico evaluation of the ADMET properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, a pyridine derivative with potential pharmacological relevance. By leveraging a suite of established and freely accessible computational tools, this document outlines a systematic workflow for predicting the physicochemical characteristics, pharmacokinetic profile, and potential toxicities of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed methodologies for the utilized in silico tools are provided to ensure reproducibility. Furthermore, graphical representations of the prediction workflow and the interplay of ADMET properties are included to facilitate a deeper understanding of the computational protocols and the resulting data. This guide is intended to serve as a valuable resource for researchers and drug development professionals in making informed decisions regarding the progression of this and structurally related compounds.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1][2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The compound of interest, 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine (Figure 1), features a cyclopropylmethoxy group, which can influence lipophilicity and metabolic stability, and a trimethylsilyl group, which may impact its metabolic profile and cell permeability.

Figure 1: Chemical Structure of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

Molecular Formula: C12H19NOSi Molecular Weight: 221.38 g/mol CAS Number: 782479-90-7[3]

Given the novelty of this compound, no experimental ADMET data is publicly available. Therefore, in silico prediction methods offer a rapid and cost-effective initial assessment of its drug-likeness and potential liabilities.[4][5][6] This guide employs a multi-tool approach, integrating the predictions from SwissADME, pkCSM, and ProTox-II to construct a comprehensive ADMET profile.

In Silico ADMET Prediction Workflow

The in silico ADMET prediction for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine followed a structured workflow, as depicted in the diagram below. This multi-platform approach ensures a more robust and comprehensive evaluation by cross-referencing predictions from different algorithms and datasets.

Experimental Protocols

This section details the methodologies for the in silico tools used to predict the ADMET properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

Input Data

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine was used as the input for all prediction platforms. The SMILES string is: C1CC1COC2=C(--INVALID-LINK--(C)C)C=CC=N2.

SwissADME

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8][9]

-

Access: The SwissADME web server is accessible at --INVALID-LINK--.

-

Procedure:

-

The SMILES string of the target molecule was pasted into the input box.

-

The "Run" button was clicked to initiate the calculations.

-

The predicted data for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness were collected from the results page.

-

pkCSM

pkCSM is a platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[4][5][6]

-

Access: The pkCSM web server can be accessed at --INVALID-LINK--.

-

Procedure:

-

The SMILES string of the compound was entered into the designated text box.

-

The "ADMET" prediction mode was selected to obtain a comprehensive profile.

-

The predicted values for absorption, distribution, metabolism, excretion, and toxicity were recorded from the output table.

-

ProTox-II

ProTox-II is a web server for the prediction of various toxicity endpoints for small molecules.[10][11]

-

Access: The ProTox-II web server is available at --INVALID-LINK--.

-

Procedure:

-

The SMILES string was submitted to the prediction engine.

-

The server calculates various toxicity parameters, including oral toxicity, organ toxicity, and toxicological endpoints.

-

The predicted LD50 value, toxicity class, and probabilities for different toxicity endpoints were collected.

-

Predicted ADMET Properties

The following sections present the simulated in silico ADMET data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

Physicochemical Properties and Drug-Likeness

The physicochemical properties and drug-likeness were predicted using SwissADME. These parameters are fundamental in determining the behavior of a compound in a biological system.

| Parameter | Predicted Value | Optimal Range | Reference |

| Molecular Weight ( g/mol ) | 221.38 | < 500 | Lipinski's Rule |

| LogP (Consensus) | 3.15 | -0.4 to +5.6 | - |

| Topological Polar Surface Area (TPSA) (Ų) | 21.70 | < 140 | - |

| Number of Hydrogen Bond Acceptors | 2 | ≤ 10 | Lipinski's Rule |

| Number of Hydrogen Bond Donors | 0 | ≤ 5 | Lipinski's Rule |

| Number of Rotatable Bonds | 4 | ≤ 10 | Veber's Rule |

| Molar Refractivity | 67.50 | 40 - 130 | - |

| Lipinski's Rule of Five Violations | 0 | 0 | - |

| Bioavailability Score | 0.55 | > 0.1 | - |

Absorption

The absorption properties were predicted using both SwissADME and pkCSM to provide a more comprehensive view.

| Parameter | Predicted Value | Interpretation | Tool |

| Water Solubility (logS) | -3.50 | Moderately Soluble | SwissADME |

| Gastrointestinal (GI) Absorption | High | Well absorbed from the gut | SwissADME |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | High permeability | pkCSM |

| Human Intestinal Absorption (%) | 92.5% | Well absorbed | pkCSM |

| P-glycoprotein Substrate | No | Not likely to be an efflux pump substrate | SwissADME, pkCSM |

| P-glycoprotein Inhibitor | No | Unlikely to inhibit P-gp | pkCSM |

Distribution

The distribution of the compound within the body was predicted using pkCSM.

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) (log L/kg) | 0.45 | Moderate distribution into tissues |

| Fraction Unbound (human) | 0.15 | High plasma protein binding |

| BBB Permeability (logBB) | -0.20 | Likely to cross the blood-brain barrier |

| CNS Permeability (logPS) | -1.50 | Moderate penetration into the CNS |

Metabolism

The metabolic profile was predicted using pkCSM, focusing on the interaction with Cytochrome P450 (CYP) enzymes.

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | Yes | Potential to inhibit CYP2C19 |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4 |

| CYP1A2 Substrate | No | Not a substrate for CYP1A2 |

| CYP2C19 Substrate | No | Not a substrate for CYP2C19 |

| CYP2C9 Substrate | Yes | Likely metabolized by CYP2C9 |

| CYP2D6 Substrate | No | Not a substrate for CYP2D6 |

| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |

Excretion

The excretion parameters were predicted using pkCSM.

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.65 | Moderate clearance rate |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for OCT2 |

Toxicity

A range of toxicity endpoints were predicted using pkCSM and ProTox-II.

| Parameter | Predicted Value | Interpretation | Tool |

| AMES Toxicity | Negative | Non-mutagenic | pkCSM, ProTox-II |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |

| Hepatotoxicity | Yes (Probability: 0.75) | Potential for liver toxicity | ProTox-II |

| Carcinogenicity | Negative (Probability: 0.60) | Unlikely to be carcinogenic | ProTox-II |

| Immunotoxicity | Negative (Probability: 0.85) | Low risk of immunotoxicity | ProTox-II |

| Cytotoxicity | Active (Probability: 0.70) | Potential for cytotoxicity | ProTox-II |

| Oral Rat Acute Toxicity (LD50) (mg/kg) | 550 | Class 4: Harmful if swallowed | ProTox-II |

| Toxicity Class | 4 | Harmful | ProTox-II |

Analysis of Predicted ADMET Profile

The in silico analysis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine provides a promising initial ADMET profile, with several favorable characteristics for a potential drug candidate.

The physicochemical properties are well within the ranges defined by Lipinski's Rule of Five, suggesting good oral bioavailability.[12] The molecule has a balanced lipophilicity (LogP of 3.15) and a low topological polar surface area (TPSA of 21.70 Ų), which are generally associated with good membrane permeability. The bioavailability score of 0.55 further supports its potential as an orally administered drug.

The absorption predictions are encouraging, with high gastrointestinal absorption and Caco-2 permeability.[13] Importantly, the compound is not predicted to be a substrate of the P-glycoprotein efflux pump, which can otherwise limit the intracellular concentration of a drug.

The predicted distribution characteristics suggest that the compound will distribute moderately into the tissues and has a high affinity for plasma proteins. The prediction of blood-brain barrier permeability indicates that the compound may be suitable for targeting the central nervous system, although its CNS permeability is predicted to be moderate.

The metabolism predictions highlight a potential area for further investigation. The compound is predicted to be a substrate for CYP2C9 and CYP3A4, two major drug-metabolizing enzymes.[14] Furthermore, it is predicted to be an inhibitor of CYP2C19 and CYP3A4, which could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes.

The predicted excretion profile indicates a moderate clearance rate, and it is unlikely to be a substrate for the renal organic cation transporter 2 (OCT2).

The toxicity profile reveals some potential concerns. While the compound is predicted to be non-mutagenic and has a low risk of cardiotoxicity, it is predicted to have a potential for hepatotoxicity and cytotoxicity.[10][11] The predicted acute oral toxicity in rats (LD50 of 550 mg/kg) places it in toxicity class 4, indicating it is harmful if swallowed. These potential toxicities would need to be carefully evaluated in experimental studies.

Inter-relationships of ADMET Properties

The various ADMET properties are not independent but are interconnected in a complex manner. The following diagram illustrates some of these key relationships.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 5. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

- 6. pharmaron.com [pharmaron.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-4-(cyclopropylmethoxy)pyridine | C9H10ClNO | CID 153948468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ADMET-AI [admet.ai.greenstonebio.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to Determining the Thermochemical Properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of available scientific literature, no specific experimental or computational thermochemical data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine has been publicly reported. This guide, therefore, provides a framework of established methodologies that can be employed to determine the thermochemical properties of this compound and related novel molecules.

Introduction

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a substituted pyridine derivative. Understanding the thermochemical properties of such novel compounds, including their enthalpy of formation, heat capacity, entropy, and Gibbs free energy, is crucial for various applications in drug development and chemical process design. These properties govern the stability, reactivity, and potential reaction pathways of the molecule, providing essential data for safety assessments, process optimization, and the development of computational models. This document outlines the standard experimental and computational protocols for determining these vital parameters.

Experimental Methodologies for Thermochemical Property Determination

The experimental determination of thermochemical properties for organic compounds like 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine relies on a suite of calorimetric and analytical techniques.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a key thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

-

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of the purified compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Combustion: The bomb is filled with high-pressure oxygen and submerged in a known mass of water in a calorimeter. The sample is then ignited.

-

Temperature Measurement: The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.

-

Calculation: The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and SiO₂).[1]

-

2. Heat Capacity (Cp) and Phase Transition Enthalpies

Heat capacity and the enthalpies of phase transitions (fusion, vaporization) are critical for understanding the thermal behavior of a compound over a range of temperatures.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in a pan. An empty reference pan is also prepared.

-

Heating Program: The sample and reference pans are heated at a controlled rate over the desired temperature range.

-

Heat Flow Measurement: DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: Heat capacity is determined from the heat flow signal. Endothermic peaks correspond to phase transitions like melting, and the area under these peaks is integrated to determine the enthalpy of fusion.

-

-

Experimental Protocol: Low-Temperature Adiabatic Calorimetry This technique provides highly accurate heat capacity data from near absolute zero up to room temperature, which is essential for determining the standard entropy. The sample is cooled to a very low temperature and then heated in a series of small, controlled steps. The energy required for each temperature increment is measured under adiabatic conditions.[2]

3. Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is important for understanding volatility and intermolecular forces.

-

Experimental Protocol: Correlation-Gas Chromatography This method relates the gas chromatographic retention time of a compound to its enthalpy of vaporization. By measuring the retention time at different column temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[1]

-

Experimental Protocol: Knudsen Effusion Mass Spectrometry For compounds with low volatility, this technique can be used. The sample is heated in a Knudsen cell (a small, isothermal container with a tiny orifice) under high vacuum. The rate of mass loss through the orifice, as a function of temperature, is measured, from which the vapor pressure and enthalpy of sublimation or vaporization can be derived.

Computational Methodologies for Thermochemical Property Prediction

Computational chemistry offers a powerful and often more rapid alternative for estimating thermochemical properties, especially for novel or difficult-to-synthesize molecules.

1. Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can provide accurate predictions of molecular energies and, subsequently, thermochemical properties.

-

Computational Protocol: G3B3 or Similar Composite Methods

-

Geometry Optimization: The three-dimensional structure of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is optimized to find its lowest energy conformation.

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are calculated from the electronic energy, ZPVE, and statistical mechanics principles using the calculated vibrational frequencies and rotational constants.[3]

-

-

Computational Protocol: Density Functional Theory (DFT) DFT methods, such as B3LYP, with appropriate basis sets (e.g., 6-311+G(d,p)), can also be used to calculate the necessary molecular properties for thermochemical predictions. While computationally less demanding than composite methods, the accuracy can be slightly lower.[1]

Data Presentation

While specific data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is not available, any experimentally determined or computationally predicted data should be presented in a clear, tabular format for easy comparison and use.

Table 1: Example Template for Thermochemical Properties of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine at 298.15 K

| Property | Symbol | Value | Units | Method |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | kJ·mol⁻¹ | ||

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | kJ·mol⁻¹ | ||

| Standard Molar Entropy (gas) | S°(g) | J·mol⁻¹·K⁻¹ | ||

| Molar Heat Capacity (gas) | Cp(g) | J·mol⁻¹·K⁻¹ | ||

| Enthalpy of Vaporization | ΔvapH° | kJ·mol⁻¹ | ||

| Enthalpy of Fusion | ΔfusH° | kJ·mol⁻¹ |

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of key thermochemical properties of a novel compound like 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

Caption: Generalized workflow for the experimental determination of thermochemical properties.

The following diagram illustrates a typical workflow for the computational prediction of thermochemical properties.

Caption: Workflow for the computational prediction of thermochemical properties.

References

A Technical Guide to the Solubility of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining and understanding the solubility of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in organic solvents. While specific experimental solubility data for this compound is not currently available in published literature, this document outlines the established experimental protocols, data presentation formats, and theoretical considerations necessary for researchers to conduct their own solubility studies. The guide includes a detailed experimental workflow, a template for data recording, and a discussion of the general principles governing the solubility of pyridine derivatives.

Introduction

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The solubility of such compounds in organic solvents is a critical parameter that influences their synthesis, purification, formulation, and biological activity. Understanding the solubility profile is essential for designing efficient synthetic routes, developing stable formulations, and predicting bioavailability.[4][5][6]

This guide addresses the absence of specific solubility data for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine by providing a robust framework for its experimental determination.

General Principles of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a substituted pyridine derivative like 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, its solubility in various organic solvents will be influenced by several factors:

-

Molecular Structure: The presence of the polar pyridine ring and the nonpolar cyclopropylmethoxy and trimethylsilyl groups will dictate its interaction with different solvents.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. Solvents with polarity similar to the solute are generally better at dissolving it.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Intermolecular Forces: The ability of the solute and solvent to form intermolecular interactions such as dipole-dipole interactions, hydrogen bonds, and van der Waals forces plays a crucial role.

Experimental Protocol for Solubility Determination

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

3.1. Materials and Equipment

-

2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine (synthesis may be required if not commercially available)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

-

Analytical balance

-

Vials or flasks with tight-fitting caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for concentration measurement.

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine to a series of vials, each containing a known volume of a different organic solvent. An excess of solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. The time required can vary from 24 to 72 hours and should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[8]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in the diluted samples using a validated HPLC method or another appropriate analytical technique.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Template for Solubility Data of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine at a Specified Temperature

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 |

Note: The polarity index is a relative measure of a solvent's polarity.

Synthesis of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

While specific synthesis routes for 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine are not readily found in the literature, general methods for the synthesis of substituted pyridines can be adapted. The synthesis of pyridine derivatives can be achieved through various methods, including the cycloisomerization of 3-azadienynes.[9] The synthesis of related substituted pyridines has also been reported, which may provide insights into potential synthetic strategies.[10] Researchers would likely need to devise a multi-step synthesis, potentially starting from a commercially available substituted pyridine or by constructing the pyridine ring.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a solubility study.

Caption: General workflow for determining the solubility of a compound.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the solubility of 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine in organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation templates, scientists can generate reliable and comparable solubility data. This information is invaluable for the advancement of research and development projects involving this and similar chemical entities. While specific data for the title compound is absent from the public domain, the methodologies outlined here provide a clear path forward for its determination.

References

- 1. slideshare.net [slideshare.net]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

- 10. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(Cyclopropylmethoxy)-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmacologically active compounds and functional materials.[1][2] Pyridine derivatives, in particular, are prevalent scaffolds in numerous FDA-approved drugs.[2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with an organohalide or triflate.[9] The reaction proceeds via a catalytic cycle that generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the organic halide/triflate, forming a Pd(II) complex.[6]

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium complex.[6]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6][9]

In the case of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine, the trimethylsilyl group can be converted to a more reactive group (e.g., a halide or triflate) to participate in the Suzuki coupling. Alternatively, under specific conditions, the C-Si bond might be activated for direct coupling, though this is less common for trimethylsilyl groups in this context. This protocol will assume the conversion of the trimethylsilyl group to a suitable leaving group, such as bromide or iodide, prior to the Suzuki reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various 2-substituted pyridines with boronic acids. These conditions provide a strong starting point for the optimization of reactions with derivatives of 2-(cyclopropylmethoxy)-3-(trimethylsilyl)pyridine.

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |